

Physical and chemical characteristics of 2-(4-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B085395

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-(4-Methylphenoxy)ethanol: A Comprehensive Technical Profile

Prepared by a Senior Application Scientist

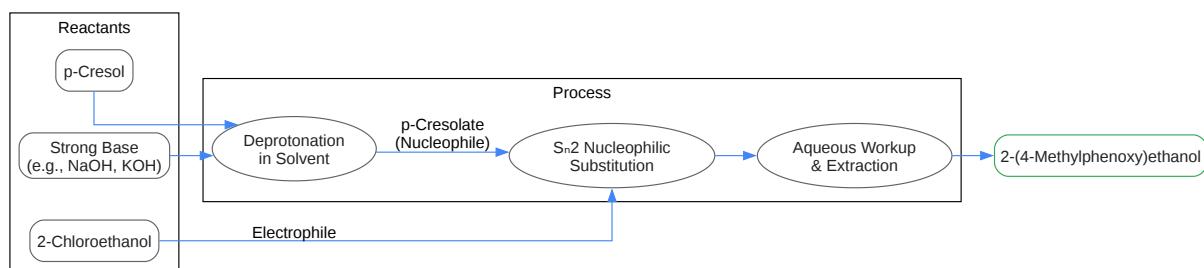
Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of **2-(4-Methylphenoxy)ethanol** (CAS No: 15149-10-7). As a member of the aryl alkyl alcohol and glycol ether families, this compound finds significant application as a fragrance ingredient. This document is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of its molecular identity, synthesis, reactivity, and analytical characterization. We delve into detailed experimental protocols for its synthesis and analysis, underpinned by an explanation of the chemical principles that govern these procedures. All data is supported by authoritative references to ensure scientific integrity.

Chemical Identity and Nomenclature

2-(4-Methylphenoxy)ethanol is systematically named as an ethanol molecule substituted at the 2-position with a 4-methylphenoxy group. Its structure combines a primary alcohol, an ether linkage, and a para-substituted aromatic ring.

Identifier	Value	Source
IUPAC Name	2-(4-methylphenoxy)ethanol	[1]
CAS Registry Number	15149-10-7	[2]
Molecular Formula	C ₉ H ₁₂ O ₂	[2]
Molecular Weight	152.19 g/mol	[2]
Synonyms	Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyl)ethanol, p-Cresoxyethanol	[1] [2]
InChI	InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3	[1]
SMILES	CC1=CC=C(C=C1)OC(O)CO	[1]


Physical and Thermodynamic Properties

The physical properties of **2-(4-Methylphenoxy)ethanol** are dictated by its molecular structure, which includes a polar hydroxyl group capable of hydrogen bonding and a moderately nonpolar p-tolyl ether moiety. This duality results in balanced hydrophilicity and lipophilicity.

Property	Value	Notes and Source
Melting Point	39.43 °C	Predicted value.
Boiling Point	261.19 °C	Predicted value.
Water Solubility	9,407 mg/L at 25 °C	High solubility for an organic molecule of its size, attributed to the hydroxyl group.
Log K _{ow} (Octanol-Water Partition Coefficient)	1.65	Indicates a moderate balance between lipid and water solubility.
Vapor Pressure	0.00117 mm Hg at 25 °C	Low volatility under standard conditions.

Synthesis via Williamson Ether Synthesis

Causality and Rationale: The most direct and common synthetic route to **2-(4-Methylphenoxy)ethanol** is the Williamson ether synthesis.^[3] This reaction is a classic example of an S_N2 nucleophilic substitution.^[3] The methodology is ideal because it involves the reaction of a phenoxide, which is an excellent nucleophile, with a primary alkyl halide, which is highly susceptible to backside attack with minimal risk of competing elimination reactions.^[3] In this specific synthesis, the nucleophile is the p-cresolate anion, formed by deprotonating p-cresol with a strong base. This anion then displaces a halide from a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.

[Click to download full resolution via product page](#)

Caption: General workflow for the Williamson ether synthesis of **2-(4-Methylphenoxy)ethanol**.

See Section 7 for a detailed, step-by-step experimental protocol.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.

- Aromatic Protons ($\delta \approx 6.8\text{-}7.1$ ppm): The para-substituted aromatic ring will show two signals, each integrating to 2H. These will appear as a pair of doublets due to ortho-coupling, characteristic of an AA'BB' system.
- Ether-linked Methylene Protons (-O-CH₂-, $\delta \approx 4.0\text{-}4.2$ ppm): These protons are deshielded by the adjacent ether oxygen and will appear as a triplet, split by the neighboring hydroxyl-bearing methylene group.
- Hydroxyl-linked Methylene Protons (-CH₂-OH, $\delta \approx 3.8\text{-}4.0$ ppm): This signal will also be a triplet, coupled to the ether-linked methylene protons. Its chemical shift can be variable and depends on concentration and solvent.
- Hydroxyl Proton (-OH, variable shift): The hydroxyl proton typically appears as a broad singlet. Its position is highly dependent on solvent, temperature, and concentration. It can be confirmed by D₂O exchange, which causes the signal to disappear.
- Methyl Protons (-CH₃, $\delta \approx 2.3$ ppm): The methyl group on the aromatic ring will appear as a sharp singlet, integrating to 3H.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (note the symmetry of the aromatic ring).

- Aromatic Carbons ($\delta \approx 114\text{-}156$ ppm): Four signals are expected: C1 (ipso, ether-linked), C2/C6, C3/C5, and C4 (ipso, methyl-linked).
- Ether-linked Methylene Carbon (-O-CH₂-, $\delta \approx 68\text{-}70$ ppm): Deshielded by the adjacent oxygen.
- Hydroxyl-linked Methylene Carbon (-CH₂-OH, $\delta \approx 60\text{-}62$ ppm):
- Methyl Carbon (-CH₃, $\delta \approx 20\text{-}22$ ppm):

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- O-H Stretch ($\approx 3200\text{-}3550\text{ cm}^{-1}$): A strong, broad absorption characteristic of a hydrogen-bonded alcohol.[\[5\]](#)[\[6\]](#)
- Aromatic C-H Stretch ($\approx 3010\text{-}3100\text{ cm}^{-1}$): Medium to weak absorptions appearing just above 3000 cm^{-1} .[\[4\]](#)[\[7\]](#)
- Aliphatic C-H Stretch ($\approx 2850\text{-}2960\text{ cm}^{-1}$): Medium to strong absorptions from the methylene and methyl groups.[\[4\]](#)[\[5\]](#)
- Aromatic C=C Bending ($\approx 1500\text{-}1600\text{ cm}^{-1}$): Two or more medium-intensity bands characteristic of the benzene ring.[\[4\]](#)
- C-O Stretch (Ether & Alcohol) ($\approx 1050\text{-}1250\text{ cm}^{-1}$): Strong, distinct bands. The aryl-alkyl ether C-O stretch will be around 1240 cm^{-1} , while the primary alcohol C-O stretch will be near 1050 cm^{-1} .[\[4\]](#)

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak is expected at m/z 152, corresponding to the molecular formula $C_9H_{12}O_2^+$.[\[1\]](#)
- Key Fragmentation: The fragmentation pattern is dominated by cleavage of the ether bond. The base peak is typically observed at m/z 108, resulting from the formation of the stable p-cresol radical cation $[CH_3C_6H_4OH]^{+\bullet}$.[\[1\]](#) This occurs via a rearrangement and loss of ethylene oxide. Another significant peak at m/z 107 corresponds to the benzylic-type cation $[CH_3C_6H_4O]^+$, formed by cleavage of the C-C bond alpha to the ring.[\[1\]](#)[\[8\]](#) Other observed fragments include m/z 91 (tropylium ion) and m/z 77 (phenyl cation).[\[1\]](#)

Chemical Reactivity

The reactivity of **2-(4-Methylphenoxy)ethanol** is governed by its two primary functional groups: the primary alcohol and the aryl alkyl ether.

- Alcohol Group: The primary hydroxyl group can undergo typical alcohol reactions. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted to a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.[9]
- Ether Group: The aryl alkyl ether linkage is generally stable to bases, oxidizing agents, and reducing agents, making it a useful protecting group.[10] However, it can be cleaved under harsh conditions using strong acids like HBr or HI.[10] This cleavage will exclusively yield p-cresol and a 2-haloethanol, as nucleophilic attack on the sp^2 -hybridized aromatic carbon is disfavored.[10]

Safety, Handling, and Toxicology

Hazard Identification: Aggregated GHS information indicates that this chemical may be harmful if swallowed (Acute Toxicity 4).[1] However, a significant number of reports indicate it does not meet GHS hazard criteria.[1] **Handling:** Standard laboratory practices should be employed. Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of vapors.[11][12] **Toxicology:** In vitro genotoxicity testing has shown no evidence of cytotoxicity or mutagenicity. Read-across data from the structurally similar 2-phenoxyethanol further supports a low genotoxic risk. It is used as a fragrance ingredient and is subject to IFRA (International Fragrance Association) standards.

Key Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis of **2-(4-Methylphenoxy)ethanol**.

Protocol 1: Synthesis via Williamson Ether Synthesis

Objective: To synthesize **2-(4-Methylphenoxy)ethanol** from p-cresol and 2-chloroethanol.

Materials:

- p-Cresol (1.0 eq.)
- Sodium hydroxide (NaOH) (1.1 eq.)
- 2-Chloroethanol (1.05 eq.)
- Ethanol (as solvent)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

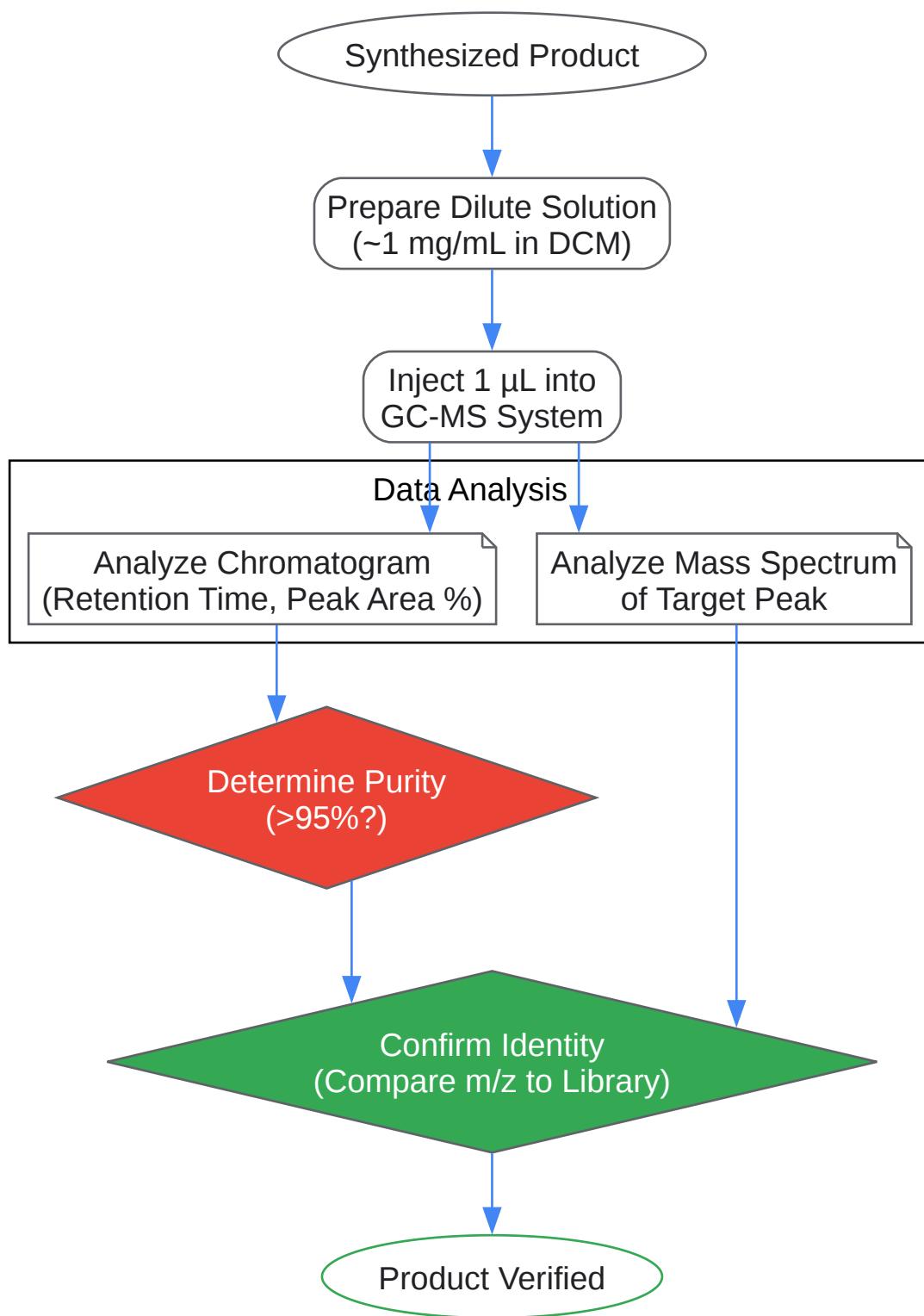
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq.) and sodium hydroxide (1.1 eq.) in ethanol. Stir at room temperature for 15 minutes to ensure complete formation of the sodium p-cresolate salt.
- Nucleophilic Substitution: Add 2-chloroethanol (1.05 eq.) to the flask. Attach a reflux condenser and heat the mixture to a gentle reflux.
- Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the p-cresol spot indicates the reaction is nearing completion. This typically takes 4-6 hours.
- Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Workup - Extraction: Add water to the residue to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

- **Workup - Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted p-cresol) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification (Optional):** If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Purity and Identity Confirmation by GC-MS

Objective: To determine the purity and confirm the identity of the synthesized **2-(4-Methylphenoxy)ethanol**.


Materials:

- Synthesized product sample
- High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
- GC vials with caps
- Gas Chromatograph-Mass Spectrometer (GC-MS) system with a suitable capillary column (e.g., DB-5ms or equivalent).[13]

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.[13] Filter if any particulates are present. Transfer the solution to a GC vial.
- **Instrumentation Setup:**
 - **Injector:** Set to a temperature of 250 °C with a split ratio (e.g., 50:1).
 - **GC Oven Program:** Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).

- MS Detector: Set to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode.
- Data Acquisition: Inject 1 μ L of the prepared sample into the GC-MS system.
- Data Analysis (Self-Validation):
 - Purity Assessment: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to the product. A pure sample should show a single major peak.
 - Identity Confirmation: Analyze the mass spectrum of the main peak. Compare the obtained spectrum with a reference library (e.g., NIST) and with the expected fragmentation pattern (M^{+} at m/z 152, base peak at m/z 108).^[1] The retention time and mass spectrum should be consistent with a known standard if available.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical validation of **2-(4-Methylphenoxy)ethanol** by GC-MS.

References

- Melting point determination. University of Calgary.
- To determine the melting point of given organic compound. MedPharma. (2025). [Link]
- **2-(4-Methylphenoxy)ethanol** | C9H12O2 | CID 84804. PubChem, National Institutes of Health.
- Determination Of Melting Point Of An Organic Compound. BYJU'S.
- experiment (1) determination of melting points. University of Technology, Iraq. (2021). [Link]
- GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. Semantic Scholar.
- Safety Data Sheet. Angene Chemical. (2021). [Link]
- Reactions of Ethers. Chemistry LibreTexts. (2015). [Link]
- Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates.
- GCMS Analysis. PerfumersWorld.
- Alcohol Reactivity. Michigan State University Department of Chemistry.
- IR handout.pdf. University of Colorado Boulder.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
- Good quantification practices of flavours and fragrances by mass spectrometry. Semantic Scholar.
- Experiment 06 Williamson Ether Synthesis. (No publisher).
- mass spectra - fragmentation patterns. Chemguide.
- Williamson ether synthesis (video). Khan Academy.
- Williamson Ether Synthesis. Utah Tech University.
- Ethanol, 2-(4-methylphenoxy)-. NIST Chemistry WebBook.
- IR Absorption Table. University of California, Los Angeles.
- The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]
- Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (No publisher).
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2024). [Link]
- 1H and 13C-NMR data of compounds 2 – 4. ResearchGate.
- Table of Characteristic IR Absorptions. Michigan State University Department of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(4-Methylphenoxy)ethanol | C9H12O2 | CID 84804 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pearson.com [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-(4-Methylphenoxy)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085395#physical-and-chemical-characteristics-of-2-4-methylphenoxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com